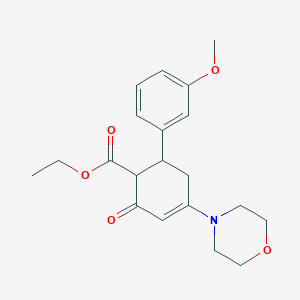
Ethyl 6-(3-methoxyphenyl)-4-morpholin-4-yl-2-oxocyclohex-3-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-(3-methoxyphenyl)-4-morpholin-4-yl-2-oxocyclohex-3-ene-1-carboxylate is a complex organic compound with a unique structure that includes a methoxyphenyl group, a morpholine ring, and a cyclohexene carboxylate moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(3-methoxyphenyl)-4-morpholin-4-yl-2-oxocyclohex-3-ene-1-carboxylate typically involves multiple steps, including the formation of the cyclohexene ring, the introduction of the methoxyphenyl group, and the incorporation of the morpholine ring. Common synthetic routes may involve:
Cyclohexene Formation: Starting with a suitable cyclohexanone derivative, the cyclohexene ring can be formed through a series of reactions, including aldol condensation and subsequent dehydration.
Methoxyphenyl Group Introduction: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using reagents such as methoxybenzene and appropriate catalysts.
Morpholine Ring Incorporation: The morpholine ring can be introduced through nucleophilic substitution reactions, using morpholine and suitable leaving groups.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(3-methoxyphenyl)-4-morpholin-4-yl-2-oxocyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the methoxyphenyl group, using reagents such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted morpholine derivatives, substituted methoxyphenyl derivatives.
Scientific Research Applications
Ethyl 6-(3-methoxyphenyl)-4-morpholin-4-yl-2-oxocyclohex-3-ene-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its neuroprotective and anti-inflammatory properties.
Biological Research: It is used in studies investigating its effects on cellular pathways and its potential as a therapeutic agent for neurodegenerative diseases.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-(3-methoxyphenyl)-4-morpholin-4-yl-2-oxocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:
Inhibition of Enzymes: It may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Modulation of Receptors: The compound may interact with receptors involved in neuroprotection, such as NMDA receptors and GABA receptors.
Pathway Modulation: It may modulate signaling pathways, including the NF-kB pathway, to exert anti-inflammatory and neuroprotective effects.
Comparison with Similar Compounds
Ethyl 6-(3-methoxyphenyl)-4-morpholin-4-yl-2-oxocyclohex-3-ene-1-carboxylate can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as triazole-pyrimidine hybrids and indole derivatives share some structural similarities and biological activities
Uniqueness: The presence of the methoxyphenyl group and the morpholine ring in this compound provides unique pharmacological properties, making it distinct from other compounds.
Properties
Molecular Formula |
C20H25NO5 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
ethyl 6-(3-methoxyphenyl)-4-morpholin-4-yl-2-oxocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C20H25NO5/c1-3-26-20(23)19-17(14-5-4-6-16(11-14)24-2)12-15(13-18(19)22)21-7-9-25-10-8-21/h4-6,11,13,17,19H,3,7-10,12H2,1-2H3 |
InChI Key |
NXVBLOXYDZFGOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)N2CCOCC2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-bromophenyl)-6-(1,2-dimethyl-1H-benzimidazol-5-yl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11501123.png)
![2-[(5E)-5-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11501134.png)
![methyl (4Z)-4-(3-chlorobenzylidene)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11501137.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11501151.png)
![2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B11501161.png)
![5-(3-nitrophenoxy)-2-[2-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11501162.png)
![N-(3-Chloro-4-methylphenyl)-2-(1,1-dioxido-2H-naphtho[1,8-CD]isothiazol-2-YL)acetamide](/img/structure/B11501166.png)
![4-(3,4,5-trifluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11501173.png)
![2,2,2-Trifluoroethyl 2-{[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}cyclohexanecarboxylate](/img/structure/B11501192.png)
![3-nitro-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11501194.png)
![Ethyl 3-[(3-chlorobenzoyl)amino]-3-(3-nitrophenyl)propanoate](/img/structure/B11501204.png)
![3-[1-(2,5-dichlorophenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11501208.png)

![11-(3-chloro-5-ethoxy-4-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11501218.png)
